7-Bromo-3-(trifluoromethyl)benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c10-7-3-1-2-5-6(9(11,12)13)4-14-8(5)7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNBZJLOKESDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 7 Bromo 3 Trifluoromethyl Benzofuran
General Reactivity Profile of the Benzofuran (B130515) Core
Benzofuran is a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring. wikipedia.org The core structure is an aromatic, flat system. nih.gov Generally, the benzofuran nucleus is considered an electron-rich aromatic system, which makes it reactive towards electrophiles. researchgate.net Electrophilic substitution reactions, such as Friedel-Crafts aroylation, preferentially occur at the electron-rich C-2 and C-3 positions of the furan ring. researchgate.net The system can also undergo other reactions typical of aromatic compounds, including nitration and halogenation. researchgate.net For instance, photooxygenation of substituted benzofurans occurs readily across the C-2=C-3 double bond to form dioxetanes. researchgate.net
However, the general reactivity of the benzofuran core in 7-Bromo-3-(trifluoromethyl)benzofuran is significantly modulated by its substituents. The presence of the strongly deactivating trifluoromethyl group at the C-3 position reduces the nucleophilicity of the heterocyclic ring, making electrophilic attack on the furan moiety less favorable compared to the unsubstituted parent compound. Conversely, the bromine atom at C-7 provides a specific site for transition-metal-catalyzed cross-coupling reactions.
Synthetic Transformations Involving the C-7 Bromo Substituent
The bromine atom at the C-7 position is a key functional handle, enabling a wide array of synthetic modifications, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at this specific position.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov The C-7 bromo substituent on the benzofuran ring serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for creating C(sp²)–C(sp²) bonds. nih.gov It involves the palladium-catalyzed coupling of an organoboron compound with a halide. The C-7 bromo position of this compound can react with various aryl and heteroaryl boronic acids to yield 7-aryl or 7-heteroaryl derivatives. These reactions are valued for the stability and low toxicity of the boron reagents and their tolerance for a wide range of functional groups. nih.gov A convenient synthetic route for C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives, a system with similar electronic features, has been developed using a Suzuki-Miyaura cross-coupling reaction with various aryl and heteroaryl boronic acids. nih.govrsc.org
| Reaction | Reagents & Conditions | Product |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., PdCl₂(PPh₃)₂, XPhosPdG2), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Dioxane, Toluene), Heat | 7-Aryl/Heteroaryl-3-(trifluoromethyl)benzofuran |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govsoton.ac.uk The 7-bromo position of the title compound can be coupled with a variety of terminal alkynes to introduce alkynyl moieties, which are valuable synthons for further transformations. This method provides a direct route to 7-alkynyl-3-(trifluoromethyl)benzofurans. The reaction is known for its mild conditions and is a cornerstone in the synthesis of complex organic molecules. nih.govrsc.org
| Reaction | Reagents & Conditions | Product |
| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu Co-catalyst (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF) | 7-Alkynyl-3-(trifluoromethyl)benzofuran |
Desulfinylative Cross-Coupling: This represents a more modern cross-coupling strategy. Palladium-catalyzed desulfinative cross-coupling allows for the formation of biaryl compounds from aryl halides and arylsulfinate salts. acs.org The reaction involves the extrusion of sulfur dioxide. acs.org this compound can act as the aryl bromide partner, coupling with various (hetero)aryl sulfinate salts. This method expands the toolkit for C-C bond formation, particularly for accessing biaryl structures that might be challenging to obtain through other means. acs.org Robust conditions often involve a palladium acetate catalyst with a phosphine ligand like tricyclohexylphosphine (PCy₃). acs.org
| Reaction | Reagents & Conditions | Product |
| Desulfinylative Coupling | (Hetero)Aryl Sulfinate Salt, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃), Base (e.g., K₂CO₃), High Temperature | 7-Aryl/Heteroaryl-3-(trifluoromethyl)benzofuran |
Direct nucleophilic aromatic substitution of the bromo group is generally difficult under standard conditions due to the electron-rich nature of the aromatic ring. However, transition-metal-catalyzed reactions provide effective pathways for functional group interconversion. For instance, C–N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce nitrogen-based functional groups. rsc.org This would involve reacting this compound with amines in the presence of a palladium catalyst to form 7-amino-benzofuran derivatives.
Another powerful strategy for functional group interconversion is lithium-halogen exchange. Treatment of this compound with an organolithium reagent, such as n-butyllithium at low temperatures, would generate a highly reactive 7-lithio-3-(trifluoromethyl)benzofuran intermediate. This organometallic species can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a diverse array of functional groups at the C-7 position.
Reactivity of the C-3 Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a unique and powerful substituent that profoundly influences the electronic properties and reactivity of the benzofuran system.
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its influence is primarily due to the strong inductive effect (-I) of the three fluorine atoms, which are highly electronegative. nih.gov This strong electron withdrawal has several significant consequences for the reactivity of the this compound molecule:
Deactivation of the Aromatic System: The -CF₃ group significantly reduces the electron density of the entire benzofuran ring system. This deactivates the molecule towards electrophilic aromatic substitution reactions.
Increased Acidity of Proximal Protons: The inductive withdrawal of electron density increases the acidity of any C-H bonds adjacent to the C-3 position, although in this specific molecule, the adjacent positions are substituted.
Modulation of Reactivity at Other Sites: The electron-withdrawing nature of the -CF₃ group influences the reactivity of the C-7 bromo substituent, making the carbon atom it is attached to more electrophilic and potentially more susceptible to certain types of coupling reactions.
The introduction of a -CF₃ group is a common strategy in medicinal chemistry to increase lipophilicity and improve the bioavailability of drug candidates. researchgate.net
The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds, making its direct chemical modification challenging. However, recent advances in synthetic methodology have provided pathways for the selective transformation of C-F bonds in aromatic trifluoromethyl groups under relatively mild conditions.
These are not trivial transformations and often require specialized reagents and conditions. For example, methods have been developed for the conversion of the -CF₃ group into a carbonyl group (ketone) using reagents like boron tribromide. Other advanced strategies involve the use of ortho-hydrosilyl-substituted benzotrifluorides to achieve selective, sequential C-F bond transformations. While these methods demonstrate the possibility of modifying the trifluoromethyl moiety, they are highly specific and represent cutting-edge synthetic chemistry rather than routine laboratory procedures.
Chemoselective Functionalization of the Benzofuran Ring System
The structure of this compound offers two primary sites for selective functionalization: the C7-bromo position on the benzene ring and the C2-position on the furan ring. The strong electron-withdrawing effect of the trifluoromethyl group at C3 significantly reduces the nucleophilicity of the furan ring, making electrophilic substitution challenging. However, the C2 position remains the most plausible site for such reactions if they were to occur. Conversely, the C7-bromo substituent is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the selective formation of carbon-carbon and carbon-heteroatom bonds at this position.
This chemoselectivity allows for the independent modification of the benzene and furan portions of the molecule. For instance, functionalization at the C7 position via cross-coupling can be achieved without altering the C3-trifluoromethyl moiety.
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position:
The bromine atom at the C7 position serves as a versatile functional handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on other 7-bromobenzofuran derivatives. Common cross-coupling reactions applicable in this context include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.gov
The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck or Sonogashira coupling), and concluded by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comyoutube.com
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on the 7-bromobenzofuran scaffold, illustrating the potential for chemoselective functionalization.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-Arylbenzofuran |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 7-Alkenylbenzofuran |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 7-Alkynylbenzofuran |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 7-Aminobenzofuran |
This table represents typical conditions for cross-coupling reactions on brominated aromatic systems and serves as a predictive model for the reactivity of this compound.
Functionalization at the C2-Position:
The C2 position of the benzofuran ring is generally susceptible to electrophilic attack and metalation. However, the C3-trifluoromethyl group strongly deactivates the ring, making traditional electrophilic aromatic substitution difficult. stackexchange.comechemi.com A more viable strategy for functionalization at this position is through deprotonation with a strong base (lithiation) to form an organolithium intermediate, which can then react with various electrophiles. nih.gov This approach allows for the introduction of a wide range of functional groups at the C2 position.
Mechanistic Elucidation of Reactions Involving 7 Bromo 3 Trifluoromethyl Benzofuran
Detailed Reaction Mechanisms of Synthetic Pathways
The construction of the 7-Bromo-3-(trifluoromethyl)benzofuran scaffold can be achieved through innovative methods that go beyond traditional benzofuran (B130515) syntheses. One of the most sophisticated approaches involves a charge-accelerated nih.govnih.gov-sigmatropic rearrangement coupled with a subsequent substituent migration. researchgate.netrsc.org This strategy allows for the synthesis of highly substituted benzofurans from readily available 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org
The proposed reaction mechanism commences with the activation of an alkynyl sulfoxide (B87167) by trifluoroacetic acid anhydride (B1165640) (TFAA). researchgate.net The phenol (B47542), in this case a hypothetical 2-bromo-6-substituted phenol, then performs a nucleophilic attack on the activated sulfoxide. This leads to the formation of a key cationic sulfonium (B1226848) intermediate. This intermediate is primed to undergo a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a six-membered, cyclic transition state.
Following the rearrangement, a crucial step is the migration of a substituent from the ortho position of the original phenol. rsc.orgresearchgate.net This substituent migration is driven by the formation of a more stable cationic intermediate. The process culminates in an intramolecular cyclization followed by deprotonation, which results in the formation of the aromatic benzofuran ring. rsc.org This unique reaction cascade provides a pathway to benzofuran structures that are otherwise difficult to access. rsc.org
Table 1: Key Steps in the Synthesis of Substituted Benzofurans via Sigmatropic Rearrangement
| Step | Description | Key Intermediates |
| 1. Activation | Trifluoroacetic acid anhydride (TFAA) activates the alkynyl sulfoxide, increasing its electrophilicity. | Activated Alkynyl Sulfoxide |
| 2. Nucleophilic Attack | A 2,6-disubstituted phenol attacks the activated sulfoxide. | Cationic Sulfonium Intermediate |
| 3. Rearrangement | The intermediate undergoes a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. | Cyclic Transition State |
| 4. Migration | A substituent from the ortho position of the phenol migrates to an adjacent carbon. | Stabilized Cationic Intermediate |
| 5. Cyclization & Aromatization | Intramolecular cyclization occurs, followed by deprotonation to form the final benzofuran product. | Highly Substituted Benzofuran |
Investigation of Catalyst-Substrate Interactions and Transition States
In the synthesis of highly substituted benzofurans, the interaction between the catalyst or promoter and the substrates is pivotal in directing the reaction pathway. Trifluoroacetic acid anhydride (TFAA) plays a critical role in facilitating the reaction between 2,6-disubstituted phenols and alkynyl sulfoxides. researchgate.net
The primary interaction involves the activation of the alkynyl sulfoxide by TFAA. This activation step is essential for the subsequent nucleophilic attack by the phenol. The sulfonium intermediate formed is not merely a passive species; its charge distribution is key to the ensuing nih.govnih.gov-sigmatropic rearrangement. This rearrangement is described as "charge-accelerated" because the positive charge on the sulfur atom facilitates the pericyclic process, lowering the activation energy for the rearrangement. rsc.org
The transition state for the nih.govnih.gov-sigmatropic rearrangement involves a cyclic arrangement of atoms where bonds are simultaneously broken and formed. Following this rearrangement, the resulting cationic intermediate is central to the unusual substituent migration. rsc.orgresearchgate.net The migration of a substituent, such as a bromo group, from the ortho position is a defining feature of this mechanism, leading to the formation of highly substituted benzofurans. researchgate.net The stability of the various possible cationic intermediates and transition states dictates the final regiochemistry of the product.
Studies on Charge-Accelerated Sigmatropic Rearrangements and Substituent Migrations
The synthesis of multi-substituted benzofurans has been significantly advanced by the discovery of unusual substituent migrations during charge-accelerated nih.govnih.gov-sigmatropic rearrangements. rsc.orgresearchgate.net This methodology provides access to complex benzofuran structures from 2,6-disubstituted phenols. rsc.org When a 2-substituted phenol reacts with an alkynyl sulfoxide in the presence of TFAA, the reaction can proceed via an unexpected pathway involving the migration of the substituent. rsc.org
For instance, the reaction of o-cresol (B1677501) with an alkynyl sulfoxide and TFAA does not yield the product expected from direct C-C bond formation at the sterically unhindered site. Instead, it furnishes a benzofuran product that results from the migration of the methyl group. researchgate.net This observation highlights a unique reaction mechanism where a cationic intermediate, formed after the sigmatropic rearrangement, undergoes a substituent shift. rsc.org This process allows for the formation of multi-aryl-substituted and even fully substituted benzofurans. rsc.org
The migration is driven by the electronic demands of the cationic intermediate, proceeding through a more stable transition state to afford the rearranged product. The versatility of this method has been demonstrated by the successful synthesis of a wide array of highly functionalized benzofurans, which are of great importance in pharmaceutical and agrochemical sciences. rsc.org
Radical-Mediated Reaction Pathways
Alternative mechanistic pathways for the synthesis of substituted benzofurans include radical-mediated reactions. A transition-metal-free intermolecular radical coupling reaction has been developed for efficient access to 3-substituted benzofuran molecules. nih.gov This method utilizes heteroatom anions as super-electron-donors (SEDs) to initiate the radical process. nih.govresearchgate.net
The mechanism is proposed to begin with the deprotonation of a heteroatomic compound (e.g., a phosphine) by a strong base like lithium diisopropylamide (LDA) to generate a heteroatom anion. nih.gov This anion then acts as an SED, transferring a single electron to a 2-iodophenyl allenyl ether substrate. This single-electron transfer (SET) process generates a radical intermediate. nih.gov
This initial radical intermediate can quickly rearrange to a more thermodynamically favored radical intermediate. nih.gov A subsequent spontaneous radical coupling reaction between two radical intermediates leads to the formation of the 3-functionalized benzofuran product. nih.gov This pathway, elucidated through both experimental and computational methods, demonstrates the utility of heteroatom-centered SEDs in initiating radical reactions for the facile synthesis of complex molecules. researchgate.net While not explicitly demonstrated for this compound, this radical-mediated strategy represents a plausible alternative approach to constructing the core structure.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR: Proton NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to one another. For 7-Bromo-3-(trifluoromethyl)benzofuran, the spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran (B130515) ring system. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substitution pattern.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be influenced by the electronegativity of the attached atoms (bromine, oxygen, and the trifluoromethyl group). The carbon of the CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group.
Table 1: Predicted NMR Data for this compound No experimental data is publicly available. Predicted values are based on general principles and data from analogous compounds.
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H | 7.0 - 8.0 | Multiplets |
| ¹³C | 100 - 160 (Aromatic), ~124 (q, ¹JCF ≈ 270 Hz, CF₃) | Various |
| ¹⁹F | -60 to -70 | Singlet |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₄BrF₃O). The isotopic pattern, particularly the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), would result in a characteristic M and M+2 pattern, further confirming the presence of a single bromine atom.
GC-MS: Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of the compound and to analyze its fragmentation pattern upon electron ionization. The fragmentation pattern would provide valuable information about the stability of different parts of the molecule and help to confirm the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound No experimental data is publicly available.
| Technique | Information Obtained | Expected Value/Observation |
|---|---|---|
| HRMS | Exact Mass [M]⁺ | Calculated for C₉H₄⁷⁹BrF₃O: 265.9425 |
| Isotopic Pattern | Characteristic M/M+2 peaks for Bromine | |
| GC-MS | Retention Time | Dependent on GC column and conditions |
| Fragmentation | Fragments corresponding to the loss of Br, CF₃, CO |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C-Br bond, the C-F bonds of the trifluoromethyl group, the C-O-C ether linkage of the furan (B31954) ring, and the aromatic C-H and C=C bonds of the benzene (B151609) ring.
Table 3: Predicted FT-IR Absorption Bands for this compound No experimental data is publicly available. Predicted values are based on typical ranges for functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C stretch | Aromatic |
| 1300 - 1100 | C-F stretch | Trifluoromethyl |
| 1250 - 1000 | C-O-C stretch | Aryl ether |
| 700 - 500 | C-Br stretch | Aryl bromide |
Advanced Research Applications in Organic Synthesis and Materials Science
Role as Advanced Building Blocks in Complex Molecule Synthesis and Diversification
7-Bromo-3-(trifluoromethyl)benzofuran serves as a highly functionalized starting material for the construction of more complex molecular architectures. The presence of the bromine atom at the 7-position provides a strategic handle for a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Chemists can utilize this bromo-substituent to engage in several palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials. mdpi.comnih.gov
Sonogashira Coupling: Reaction with terminal alkynes to form arylethynyl compounds. researchgate.netnih.govacs.org This reaction is instrumental in the synthesis of conjugated systems with applications in organic electronics.
Heck Coupling: Reaction with alkenes to form substituted alkenes. beilstein-journals.orgbeilstein-journals.orgwikipedia.orgnih.govmdpi.com This allows for the extension of the carbon framework and the introduction of vinylic linkages.
The trifluoromethyl group at the 3-position is generally stable under these coupling conditions, allowing for its retention in the final product. This group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a desirable feature in many applications. The ability to perform these selective transformations makes this compound a versatile building block for generating a diverse library of complex molecules. tus.ac.jp
Contributions to Chemical Scaffold Design for Drug Discovery Research
The benzofuran (B130515) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic drugs. researchgate.net The substitution pattern of this compound offers a unique template for the design of novel chemical scaffolds for drug discovery research.
By leveraging the reactivity of the bromo group, medicinal chemists can systematically modify the benzofuran core to explore new chemical space. The introduction of various substituents through cross-coupling reactions allows for the fine-tuning of the steric and electronic properties of the scaffold. This modular approach is crucial in structure-activity relationship (SAR) studies, where the goal is to optimize the interaction of a molecule with a biological target.
The trifluoromethyl group is a particularly important substituent in medicinal chemistry. Its strong electron-withdrawing nature can alter the acidity of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with a target protein. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.
While specific biological activities are outside the scope of this discussion, the ability to generate a wide array of derivatives from the this compound scaffold makes it a valuable starting point for the development of new molecular entities for therapeutic investigation.
Applications in Functional Material Development
The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component in the design of functional organic materials. The incorporation of a trifluoromethyl group and a bromine atom in this compound provides avenues to tailor these properties for specific applications in organic electronics, fluorescent materials, and agrochemicals.
Organic Electronics: The extended π-system of the benzofuran core can be further extended through cross-coupling reactions at the bromo-position. This allows for the synthesis of highly conjugated molecules that can exhibit semiconductor properties. Such materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The trifluoromethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these materials, which is a critical factor in optimizing device performance. nih.govresearchgate.net
Fluorescent Materials: Benzofuran derivatives are known to exhibit fluorescence. nih.gov The emission properties can be tuned by attaching different substituents to the benzofuran core. The 7-bromo position of the title compound can be used to introduce various chromophores or auxochromes, thereby modifying the emission wavelength and quantum yield. These tailored fluorescent molecules can be used as probes in biological imaging or as emitters in OLEDs. nih.govnih.govresearchgate.netdntb.gov.ua
Agrochemical Components: The introduction of fluorine atoms, often in the form of a trifluoromethyl group, is a common strategy in the design of modern agrochemicals such as herbicides, fungicides, and insecticides. This is because the trifluoromethyl group can enhance the biological activity, metabolic stability, and uptake of the active ingredient. The this compound scaffold provides a platform for the synthesis of novel agrochemical candidates by allowing for the introduction of various functional groups at the bromo-position to modulate the desired properties.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))
There are currently no published studies that provide quantum chemical calculations, such as those derived from Density Functional Theory (DFT), for 7-Bromo-3-(trifluoromethyl)benzofuran. Such studies would typically yield valuable data on the molecule's electronic properties, including:
Optimized Molecular Geometry: The three-dimensional arrangement of atoms, bond lengths, and bond angles.
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): A map of electron density that helps identify sites susceptible to electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.
Without specific research on this compound, no data tables for these properties can be generated.
Predictive Modeling of Spectroscopic Properties
Predictive modeling of spectroscopic properties, often performed in conjunction with quantum chemical calculations, allows for the theoretical simulation of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.
No theoretical studies predicting the spectroscopic properties of this compound have been found in the existing literature. Therefore, no data tables of predicted chemical shifts, vibrational frequencies, or electronic absorption wavelengths can be provided.
Mechanistic Insights through Theoretical Studies
Theoretical studies are instrumental in mapping out the reaction pathways and calculating the activation energies for various chemical transformations. For a molecule like this compound, such studies could provide mechanistic insights into its synthesis, degradation, or its participation in various organic reactions. This would involve locating transition states and calculating the thermodynamics and kinetics of the proposed reaction steps.
Currently, there are no published theoretical investigations into the reaction mechanisms involving this compound. As a result, no detailed mechanistic pathways or associated energy profiles can be presented.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromo-3-(trifluoromethyl)benzofuran, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols or coupling reactions. For brominated analogs, halogenation at specific positions (e.g., C-7) can be achieved via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide). Trifluoromethyl groups are introduced via cross-coupling (e.g., Suzuki-Miyaura) with trifluoromethylboron reagents. Optimization includes controlling temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and catalysts (Pd for coupling). Side products can be minimized by iterative TLC/HPLC monitoring .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and purity. The trifluoromethyl group shows distinct signals near -60 ppm.
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-III for visualization. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.53 Å, b = 9.81 Å) are common for brominated benzofurans .
Q. How should researchers handle this compound to prevent decomposition during experiments?
- Methodological Answer : Stability studies in jet-stirred reactors indicate sensitivity to oxidative conditions. Store under inert gas (N/Ar) at -20°C. Avoid prolonged exposure to light or high temperatures (>100°C). Decomposition pathways (e.g., pyrolysis) can be monitored via GC-MS, with kinetic modeling using Arrhenius parameters derived from thermogravimetric analysis .
Advanced Research Questions
Q. How can QSAR models guide the design of this compound derivatives with enhanced anticancer activity?
- Methodological Answer :
- Descriptor selection : Use MLR (Multiple Linear Regression) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with IC values.
- Validation : Test against panels of 40+ cancer cell lines (e.g., HCT-116, MDA-MB-468). Prioritize derivatives with IC < 10 µM and selectivity indices >5 compared to normal cells. Substituents at C-2/C-3 significantly modulate apoptosis via caspase-3 activation .
Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line origin, serum concentration). For example, HL-60 leukemia cells may show higher sensitivity (63.5% apoptosis at 6 mM) than solid tumors due to differential membrane permeability.
- Dose-response normalization : Use Hill slope models to account for variability in potency measurements. Cross-validate with in vivo models (e.g., intraperitoneal dosing in murine xenografts) .
Q. How can SHELX software improve crystallographic refinement for this compound?
- Methodological Answer :
- Data preparation : Integrate high-resolution (<1.0 Å) data. Use SHELXC/D/E for experimental phasing if heavy atoms (e.g., Br) are present.
- Refinement : Apply TWIN/BASF commands for twinned crystals. Validate with R < 0.05 and CC > 30%. Anisotropic displacement parameters (ADPs) refine thermal motion accuracy .
Q. What computational approaches identify target interactions for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR). Prioritize poses with hydrogen bonds to key residues (e.g., GLU-719 in kinase domains) and ΔG < -6.5 kcal/mol.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å). Validate with MM-PBSA free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
